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Compound of Interest

Compound Name: 4-Amino-3-methylbenzamide

Cat. No.: B020878

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-methylbenzamide (CsH10N20), a compound of interest for researchers, scientists,
and professionals in the field of drug development. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents predicted spectroscopic
data generated from validated computational models. This information is intended to serve as a
valuable reference for the identification and characterization of 4-Amino-3-methylbenzamide.

Summary of Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-Amino-3-methylbenzamide.

Table 1: Predicted *H NMR Spectral Data (500 MHz,
DMSO-de)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.58 d 1H H-6

7.10 dd 1H H-5

6.88 s 1H H-2

7.2 (broad s) 1H CONH:z Amide Proton

6.8 (broad s) 1H CONH:2 Amide Proton

5.05 (broad s) 2H -NH:z Amino Protons

2.09 s 3H -CHs

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are

predicted to be in the range of 8-9 Hz for the doublet and doublet of doublets.

Table 2: Predicted *C NMR Spectral Data (125 MHz,

DMSO-ds)
Chemical Shift (ppm) Assignment
168.5 C=0
145.8 C-NH:2
131.5 C-CONH:2
128.9 C-H (C-6)
124.5 C-CHs
122.1 C-H (C-2)
114.3 C-H (C-5)
17.3 -CHs

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment

3450-3300 Strong, Broad N-H Stretch (Amino & Amide)
3200-3000 Medium C-H Stretch (Aromatic)
2950-2850 Medium C-H Stretch (Methyl)
1660-1680 Strong C=0 Stretch (Amide I)

N-H Bend (Amine) / C=C

1600-1620 Medium _
Stretch (Aromatic)
1580-1600 Medium N-H Bend (Amide II)
1400-1500 Medium C=C Stretch (Aromatic)
C-H Bend (Aromatic, out-of-
800-850 Strong

plane)

Table 4: Predicted Mass Spectrometry (MS) Data -
Electron lonization (EI)

m/z Relative Intensity (%) Assignment

150 100 [M]*

134 80 [M - NH]*

133 60 [M - NHs]*

106 40 [M - CONHz]*

91 30 [C7H7]* (Tropylium ion)
77 20 [CeHs]*

Experimental Protocols

As this guide provides predicted data, the following are generalized experimental protocols that
would be suitable for the acquisition of actual spectroscopic data for 4-Amino-3-
methylbenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-methylbenzamide in
0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

¢ Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

e 1H NMR Acquisition: Acquire the proton spectrum with a spectral width of 0-12 ppm, a pulse
angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds. Typically, 16-64 scans are sufficient.

e 13C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm, using
a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended, and
several hundred to a few thousand scans may be necessary for adequate signal-to-noise.

Infrared (IR) Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the
solid sample directly onto the ATR crystal. For KBr pellet method, mix approximately 1 mg of
the sample with 100 mg of dry KBr powder and press into a transparent disk.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~* with a resolution of 4
cm~*. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS)
or liquid chromatograph (LC-MS).

e Instrumentation: Employ a mass spectrometer with an electron ionization (El) source for
fragmentation analysis or an electrospray ionization (ESI) source for molecular ion
determination.

o Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Amino-3-methylbenzamide.
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Caption: Workflow for Spectroscopic Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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